Cas no 89759-80-8 (cadmium(ii) acetate hydrate)

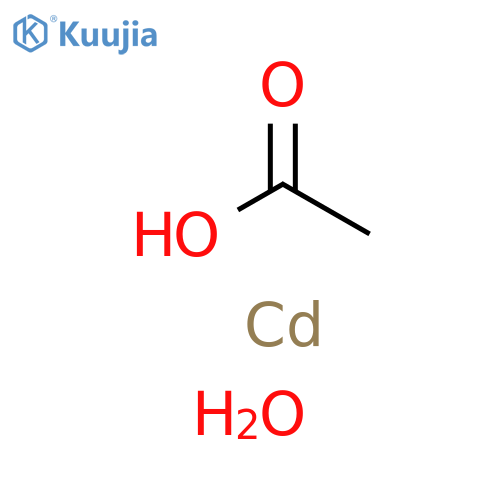

cadmium(ii) acetate hydrate structure

商品名:cadmium(ii) acetate hydrate

cadmium(ii) acetate hydrate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, cadmiumsalt, hydrate (9CI)

- Cadmium Acetate Hydrate

- Cadmiumacetateanhydrous

- Cadmiumacetate hydrate

- Cadmium acetate hydrate >=99.99% trace metals basis

- CADMIUM ACETATE HYDRATE, 99.99+%

- Cadmium(II) acetate xhydrate

- cadmium(ii) acetate hydrate

-

- MDL: MFCD00150021

- インチ: 1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

- InChIKey: DJEVLLXYYDXCCO-UHFFFAOYSA-N

- ほほえんだ: C(=O)(O)C.[Cd].O

計算された属性

- せいみつぶんしりょう: 249.94100

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 2.01 g/mL at 25 °C(lit.)

- ゆうかいてん: 255°

- PSA: 61.83000

- LogP: -0.03920

- ようかいせい: 未確定

cadmium(ii) acetate hydrate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302 + H312 + H332-H410

- 警告文: P273-P280-P501

- 危険物輸送番号:UN 3077 9/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-50/53

- セキュリティの説明: 60-61

-

危険物標識:

- リスク用語:R20/21/22

cadmium(ii) acetate hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C920675-5g |

CADMIUM ACETATE HYDRATE |

89759-80-8 | ≥99.99% trace metals basis | 5g |

¥1,154.00 | 2022-09-29 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 229490-5G |

cadmium(ii) acetate hydrate |

89759-80-8 | 5g |

¥1164.33 | 2023-12-09 | ||

| eNovation Chemicals LLC | D769686-25g |

CADMIUM ACETATE HYDRATE |

89759-80-8 | 99.99% | 25g |

$680 | 2024-06-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 229490-25G |

cadmium(ii) acetate hydrate |

89759-80-8 | 25g |

¥1679.89 | 2023-12-09 | ||

| City Chemical | C2162-100GM |

Cadmium Acetate |

89759-80-8 | hydrate | 100gm |

$266.89 | 2023-09-19 | |

| eNovation Chemicals LLC | D769686-250mg |

CADMIUM ACETATE HYDRATE |

89759-80-8 | 99.99% | 250mg |

$65 | 2025-02-19 | |

| Aaron | AR0041IH-100g |

CADMIUM ACETATE HYDRATE |

89759-80-8 | 99% | 100g |

$2302.00 | 2025-02-10 | |

| A2B Chem LLC | AB87485-5g |

Cadmium acetate hydrate |

89759-80-8 | ≥99.99% trace metals basis | 5g |

$331.00 | 2024-04-19 | |

| Aaron | AR0041IH-1g |

CADMIUM ACETATE HYDRATE |

89759-80-8 | 99% | 1g |

$38.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D769686-250mg |

CADMIUM ACETATE HYDRATE |

89759-80-8 | 99.99% | 250mg |

$65 | 2024-06-07 |

cadmium(ii) acetate hydrate 関連文献

-

Venkatesan Jayaraman,Chinnadurai Ayappan,Baskaran Palanivel,Alagiri Mani RSC Adv. 2020 10 8880

-

Kutloano E. Sekhosana,Tebello Nyokong RSC Adv. 2019 9 16223

-

3. Bifunctional catalysts for catalytic asymmetric sulfur ylide epoxidation of carbonyl compoundsVarinder K. Aggarwal,Louise Bell,Michael P. Coogan,Philippe Jubault J. Chem. Soc. Perkin Trans. 1 1998 2037

-

Tongtong Xuan,Xiaojun Wang,Jiaqing Liu,Huili Li,Likun Pan,Zhuo Sun J. Mater. Chem. C 2013 1 4550

-

Sang Yeop Lee,Hangyu Lim,Jung Ho Bae,Dongwoo Chae,Taejong Paik,Heon Lee,Soong Ju Oh Nanoscale Horiz. 2022 7 1087

89759-80-8 (cadmium(ii) acetate hydrate) 関連製品

- 6046-93-1(Copper (II) Acetate Monohydrate)

- 6108-17-4(Lithium acetate dihydrate)

- 543-94-2(Strontium acetate)

- 1066-30-4(Chromium(III) acetate)

- 71-48-7(Cobalt acetate)

- 25114-58-3(Indium acetate)

- 5743-04-4((acetyloxy)cadmio acetate dihydrate)

- 72196-32-8(Ruthenium Triacetate)

- 6156-78-1(Manganese acetate tetrahydrate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量